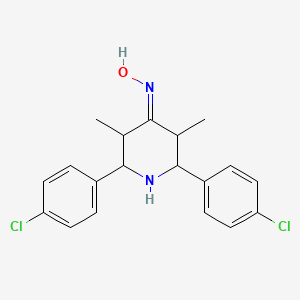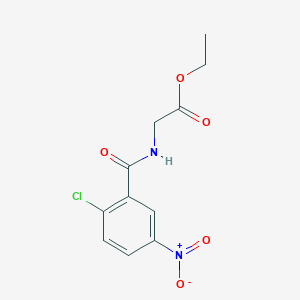
2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone oxime, also known as CNOX, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CNOX is a versatile compound that can be synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone oxime is not fully understood, but studies have suggested that it acts by inhibiting the activity of various enzymes and proteins involved in cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. This compound has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and other angiogenic factors. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects by reducing the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone oxime has several advantages for lab experiments, including its versatility, stability, and low toxicity. This compound can be synthesized using different methods and can be easily modified to improve its properties. This compound is also stable under different conditions and has low toxicity, making it suitable for in vitro and in vivo studies. However, this compound has some limitations, including its solubility and bioavailability. This compound is poorly soluble in water and has low bioavailability, which may limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the research on 2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone oxime. One direction is to study the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases. Another direction is to study the structure-activity relationship of this compound and its derivatives to improve their properties and effectiveness. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on different cell types and tissues. Finally, studies are needed to investigate the potential use of this compound in other fields of scientific research, such as agriculture and environmental science.
Conclusion
In conclusion, this compound is a versatile compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound can be synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications of this compound and its derivatives in different fields of scientific research.
Métodos De Síntesis
2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone oxime can be synthesized using different methods, including the reaction of 2,6-dichloro-4-nitroaniline with 3,5-dimethyl-4-piperidone followed by reduction with sodium borohydride. Another method involves the reaction of 2,6-dichloro-4-nitroaniline with 3,5-dimethyl-4-piperidone oxime in the presence of sodium methoxide. The yield and purity of this compound can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone oxime has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, this compound has been studied for its potential use as an antioxidant, anti-inflammatory, and antimicrobial agent.
Propiedades
IUPAC Name |
N-[2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O/c1-11-17(23-24)12(2)19(14-5-9-16(21)10-6-14)22-18(11)13-3-7-15(20)8-4-13/h3-12,18-19,22,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZXORLWNADUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(C(C1=NO)C)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3-cyclopentylpropyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B4938192.png)
![2-methyl-3-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4938209.png)
![1-(4-bromophenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4938217.png)

![2-[4-(2-chloro-4-fluorobenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4938234.png)
![4-chloro-N-({[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4938242.png)
![6-[(2-amino-2-oxoethyl)thio]-5-cyano-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4938250.png)
![N-[(1-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B4938253.png)

![1-ethyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4938268.png)
![methyl 3-({[(4-acetylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4938276.png)
![(2S)-2-({5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-4-(methylthio)-1-butanol](/img/structure/B4938277.png)
![(3aS*,6aR*)-5-[(5-methyl-2-furyl)methyl]-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4938283.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4938289.png)
